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Compound of Interest

Compound Name: reactive red 11

Cat. No.: B576935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric properties of C.I.

Reactive Red 11, a widely used monoazo reactive dye. This document summarizes its key

spectral characteristics, details experimental protocols for its analysis, and provides visual

representations of its chemical structure and the workflow for spectrophotometric analysis.

Core Spectrophotometric and Physicochemical
Properties
Reactive Red 11 is a water-soluble anionic dye known for its vibrant red hue, primarily used in

the textile industry for dyeing cellulosic fibers.[1] Its chemical structure, characterized by an azo

bond and a reactive triazine group, is responsible for its color and its ability to form covalent

bonds with substrates. Understanding its interaction with light is crucial for various applications,

including quantitative analysis, color matching, and degradation studies.

The key spectrophotometric and physicochemical properties of C.I. Reactive Red 11 are

summarized in the table below. It is important to note that there are some discrepancies in the

reported molecular formula and weight in the literature; the most frequently cited values are

presented here.
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Property Value Source

CI Name Reactive Red 11

CAS Number 12226-08-3

Molecular Formula C₂₀H₉Cl₂N₆Na₃O₉S₂

Molecular Weight 681.33 g/mol

Maximum Absorbance (λmax) 540 nm

Secondary UV Peaks 250 nm, 325 nm

Appearance Purplish-red powder

Solubility Soluble in water [1]

Note: The secondary UV peaks correspond to the phenyl and naphthol rings within the dye's

structure. Molar absorptivity data for Reactive Red 11 is not readily available in the reviewed

literature.

Experimental Protocol: Determination of Maximum
Absorbance (λmax)
The following protocol outlines a standard method for determining the maximum absorbance of

Reactive Red 11 using UV-Visible spectrophotometry.

1. Materials and Equipment:

C.I. Reactive Red 11 dye powder
Distilled or deionized water (as solvent)
Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
Pipettes
Analytical balance
UV-Visible Spectrophotometer (capable of scanning from at least 200-800 nm)
Quartz or glass cuvettes

2. Preparation of Stock Solution: a. Accurately weigh a small amount of Reactive Red 11
powder (e.g., 10 mg) using an analytical balance. b. Quantitatively transfer the powder to a 100
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mL volumetric flask. c. Add a small amount of distilled water to dissolve the dye completely. d.

Once dissolved, fill the flask to the calibration mark with distilled water. This creates a stock

solution of known concentration (e.g., 100 mg/L).

3. Preparation of Working Solutions: a. Perform a series of dilutions from the stock solution to

prepare working solutions of lower concentrations. For example, prepare 1 mg/L, 5 mg/L, and

10 mg/L solutions. b. For a 10 mg/L solution, pipette 10 mL of the stock solution into a 100 mL

volumetric flask and dilute to the mark with distilled water.

4. Spectrophotometric Analysis: a. Turn on the spectrophotometer and allow it to warm up as

per the manufacturer's instructions. b. Set the spectrophotometer to scan a wavelength range,

for example, from 300 nm to 700 nm. c. Use distilled water as a blank to zero the instrument. d.

Fill a clean cuvette with one of the diluted working solutions of Reactive Red 11. e. Place the

cuvette in the spectrophotometer and run the spectral scan. f. The wavelength at which the

highest absorbance is recorded is the maximum absorbance (λmax). For Reactive Red 11, this

is expected to be around 540 nm.

5. Data Analysis: a. The absorbance value at the λmax can be used for quantitative analysis

based on the Beer-Lambert law, provided a calibration curve is constructed using the

absorbances of the serially diluted solutions. b. The percentage of decolorization in degradation

studies can be calculated using the formula: % Decolorization = [(Initial Absorbance - Observed

Absorbance) / Initial Absorbance] x 100.

Visualizations
The following diagrams illustrate the chemical structure of Reactive Red 11 and a typical

experimental workflow for its spectrophotometric analysis.
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Caption: Experimental workflow for determining the λmax of Reactive Red 11.

C.I. Reactive Red 11 Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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